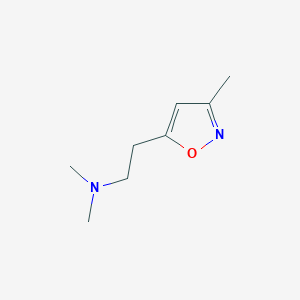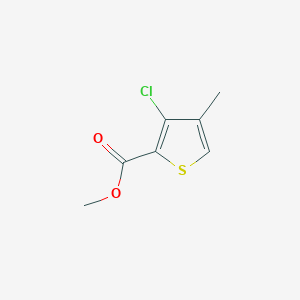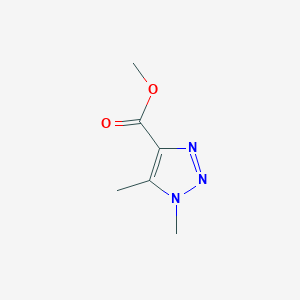![molecular formula C7H12N4O B066688 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone CAS No. 191677-77-7](/img/structure/B66688.png)
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone, also known as HTL0018318, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has shown potential in various applications.
Mechanism Of Action
The mechanism of action of 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. This inhibition may contribute to the compound's anti-cancer and anti-inflammatory properties.
Biochemical And Physiological Effects
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of certain bacteria. However, more research is needed to fully understand the compound's effects on humans.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone in lab experiments is that it has shown potential in various applications, including cancer treatment, anti-inflammatory therapy, and antibacterial therapy. Additionally, it can be synthesized using various methods, allowing for flexibility in experimental design. However, one limitation is that the compound's mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Future Directions
There are several future directions for research on 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone. One area of focus could be on further elucidating the compound's mechanism of action, which could provide insight into its potential therapeutic uses. Additionally, research could be conducted to determine the compound's effects on humans, as most of the studies to date have been conducted on animal models. Further studies could also be conducted to determine the compound's potential as an antibacterial agent and to investigate its effects on other diseases and conditions.
Synthesis Methods
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone can be synthesized using a variety of methods, including the reaction between 1,2-diaminobenzene and ethyl acetoacetate followed by cyclization with triethyl orthoformate. Another method involves the reaction between 2,4,6-trichloro-1,3,5-triazine and 1-aminohexahydroimidazo[1,2-d][1,2,4]triazin-8-ol. The compound has also been synthesized using a one-pot three-component reaction between 1,2-diaminobenzene, ethyl acetoacetate, and triethyl orthoformate.
Scientific Research Applications
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has shown potential in various scientific research applications. It has been studied for its potential as a therapeutic agent for cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. 1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone has also been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacteria.
properties
CAS RN |
191677-77-7 |
|---|---|
Product Name |
1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone |
Molecular Formula |
C7H12N4O |
Molecular Weight |
168.2 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone |
InChI |
InChI=1S/C7H12N4O/c1-5(12)6-7-8-2-3-11(7)4-9-10-6/h8-10H,2-4H2,1H3 |
InChI Key |
ZSQJDJLYWUYTCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2NCCN2CNN1 |
Canonical SMILES |
CC(=O)C1=C2NCCN2CNN1 |
synonyms |
Ethanone, 1-(1,2,3,5,6,7-hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)






